(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane
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Overview
Description
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane is a compound known for its role as a platelet activating factor (PAF) receptor antagonist . This compound is characterized by its crystalline solid form and has a molecular formula of C21H26O8 . It is often used in biochemical research due to its ability to competitively antagonize PAF in various assays .
Preparation Methods
The synthesis of (+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane involves the reaction of appropriate trimethoxyphenyl derivatives with dioxolane under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve scaling up these reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of (+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane involves its binding to the PAF receptor, thereby blocking the receptor’s interaction with PAF . This competitive antagonism prevents PAF from exerting its effects, which include the activation of polymorphonuclear leucocytes and monocytes . The molecular targets involved are primarily the PAF receptors on various cell types .
Comparison with Similar Compounds
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane is unique due to its specific structure and high affinity for PAF receptors . Similar compounds include:
trans-2,5-diarylfurans: These compounds also act as PAF receptor antagonists but may have different binding affinities and specificities.
This compound’s uniqueness lies in its dual binding modes to the PAF receptor, which enhances its antagonistic properties .
Properties
Molecular Formula |
C21H26O8 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2S,4S)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m1/s1 |
InChI Key |
DUAYHYGJMLZLCE-NQIIRXRSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2CO[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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